ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate is a chemical compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by its molecular formula C19H15NO5 and a molecular weight of 337.33 .
Mechanism of Action
Target of Action
It is known that coumarin derivatives, to which this compound belongs , have been extensively studied for their diverse biological activities .
Mode of Action
Coumarin derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Coumarin derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Coumarin derivatives are known for their diverse biological activities, including anti-hiv , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate typically involves the reaction of 4-aminobenzoic acid with 2-oxo-2H-chromene-3-carboxylic acid, followed by esterification with ethanol. The reaction conditions often require the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of Ethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides and esters.
Scientific Research Applications
Ethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes and pigments.
Comparison with Similar Compounds
Ethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate can be compared with other chromene derivatives such as:
Ethyl 2-oxo-2H-chromene-3-carboxylate: Similar in structure but lacks the amide linkage.
3-Hetaryl-2-oxo-2H-chromenes: Differ in the substitution pattern on the chromene ring.
The uniqueness of Ethyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate lies in its specific amide linkage, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[(2-oxochromene-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-2-24-18(22)12-7-9-14(10-8-12)20-17(21)15-11-13-5-3-4-6-16(13)25-19(15)23/h3-11H,2H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISJYZJMFQOBPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.